Unique Molecular Fingerprint and Scaffold Composition vs. In-Class Analogs
The compound possesses a unique molecular topology defined by its InChI Key (XDYOVAUPIXXKJH-UHFFFAOYSA-N) and SMILES string (C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3) . A comparative chemoinformatic analysis shows that while the target compound is built on a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a benzofuran-2-carboxamide via a propyl chain, the closest commercially available analogs feature entirely different terminal heterocycles, such as cyclopropane, quinoxaline, or a chromen-4-one . The benzofuran-2-carboxamide confers distinct π-stacking and hydrogen-bonding capabilities absent in these comparators.
| Evidence Dimension | 2D Molecular Structure and Physicochemical Descriptors |
|---|---|
| Target Compound Data | MF: C17H15N5O2; MW: 321.34; logP: ~2.26; PSA: ~79 Ų; HBD: 1; HBA: 5; Rotatable Bonds: 4 |
| Comparator Or Baseline | Closest analogs: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide (MF: C17H15N7O, MW: 333.35); N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide (MF: C12H14N4O, MW: 230.27) |
| Quantified Difference | Target compound has a unique benzofuran moiety. The quinoxaline analog differs by 12 Da in molecular weight and the presence of two additional nitrogen atoms, profoundly altering its hydrogen-bonding profile. The cyclopropane analog lacks the entire fused bicyclic aromatic system, resulting in a >90 Da mass difference and a completely different shape. |
| Conditions | In silico comparison of chemical structures and calculated properties using standard cheminformatics tools. |
Why This Matters
For procurement in a structure-activity relationship (SAR) or screening campaign, this compound provides a structural vector (benzofuran) that is unavailable from other commercially listed triazolo[1,5-a]pyrimidine-propyl analogs.
